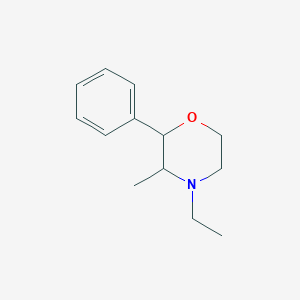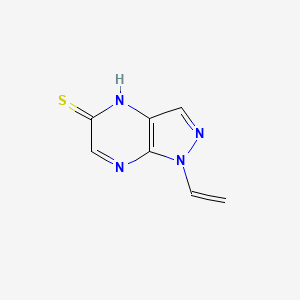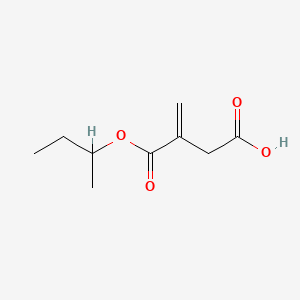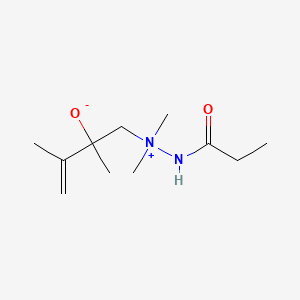
3-(Hexyloxy)-2-oxopropionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexyloxy)-2-oxopropionaldehyde is an organic compound characterized by the presence of a hexyloxy group attached to a propionaldehyde backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hexyloxy)-2-oxopropionaldehyde typically involves the reaction of hexyl alcohol with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of hexyl acrylate and hexanol, which are heated to a specific reaction temperature, followed by the addition of a catalyst solution .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 3-(Hexyloxy)-2-oxopropionaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Hexyloxy)-2-oxopropionaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other industrial materials .
Mecanismo De Acción
The mechanism of action of 3-(Hexyloxy)-2-oxopropionaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- 3-Hexyloxy hexyl propionate
- 5,6-Bis-hexyloxy-benzo [2,1,3]thiadiazole
Comparison: Compared to similar compounds, 3-(Hexyloxy)-2-oxopropionaldehyde is unique due to its specific structural features, which confer distinct reactivity and functional properties. Its hexyloxy group and aldehyde functionality make it versatile for various chemical transformations and applications .
Propiedades
Número CAS |
93892-08-1 |
|---|---|
Fórmula molecular |
C9H16O3 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
3-hexoxy-2-oxopropanal |
InChI |
InChI=1S/C9H16O3/c1-2-3-4-5-6-12-8-9(11)7-10/h7H,2-6,8H2,1H3 |
Clave InChI |
DGWQOGPDRHHXCF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCC(=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


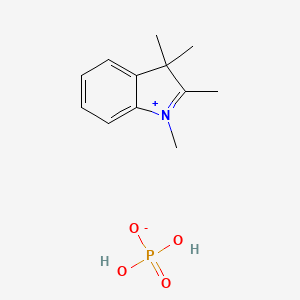

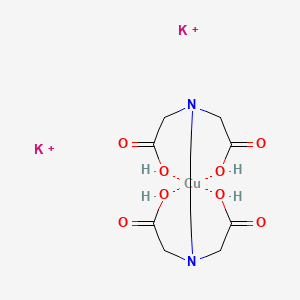

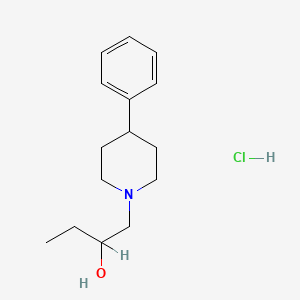
![N,N-bis(1,3-benzodioxol-5-ylmethyl)-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine;(E)-but-2-enedioic acid](/img/structure/B12709917.png)
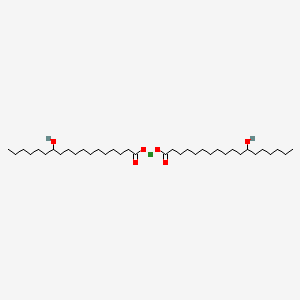
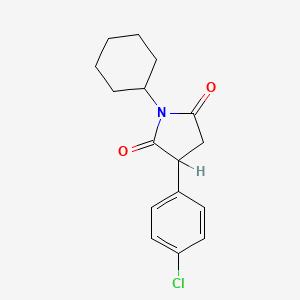
![Ethyl 5-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-3-cyano-6-hydroxy-4-methyl-2-oxo-2H-pyridine-1-acetate](/img/structure/B12709935.png)

